molecular formula C11H24O8S B609275 m-PEG5-sulfonic acid CAS No. 1807505-35-6

m-PEG5-sulfonic acid

Cat. No.: B609275
CAS No.: 1807505-35-6
M. Wt: 316.37
InChI Key: ZWHMRCZZWNHUNQ-UHFFFAOYSA-N
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Description

M-PEG5-sulfonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular weight of this compound is 316.00 and its formula is C11H24O8S . The SMILES representation is COCCOCCOCCOCCOCCS(=O)(O)=O .


Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 316.00 and its formula is C11H24O8S . The SMILES representation is COCCOCCOCCOCCOCCS(=O)(O)=O .

Scientific Research Applications

Polymer-Supported Catalyst in Synthesis

m-PEG5-sulfonic acid, as a polymer-supported catalyst, facilitates efficient and eco-friendly synthesis. For instance, it has been used in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, showcasing significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012). Additionally, it has catalyzed the Biginelli-type reaction for 3,4-dihydropyrimidinones synthesis (Quan et al., 2009).

Biomass Dehydration Catalyst

This compound has been active in the dehydration of biomass to furfural. It shows improved yields when combined with MnCl2, demonstrating its utility in biofuel production and sustainable chemistry processes (Zhang et al., 2014).

Membrane Formation and Properties

In membrane science, this compound influences the formation and properties of hydrophilic sulfonated polyphenylenesulfone (sPPSU) membranes. Its addition alters viscosity, phase inversion rates, and macrovoid formation, ultimately improving mechanical strength and permeation properties of membranes (Feng et al., 2017).

Radioactive Labeling in Biomedical Research

In biomedical research, derivatives of this compound, like 18F-PEG1-VS, have been developed for chemoselective labeling in PET probe construction. These compounds are effective in cell tracking and demonstrate the ability to cross the blood-brain barrier, highlighting their potential in neurological studies and imaging (Zhang et al., 2020).

Polymerization and Hydrogel Formation

This compound plays a role in polymerization processes and hydrogel formation. For example, it has been used in the development of recombinant protein-co-PEG networks, forming cell-adhesive and proteolytically degradable hydrogel matrixes. These matrixes are significant in tissue repair and mimic natural extracellular matrices (Rizzi & Hubbell, 2005).

Electrodeposition in Electronic Manufacturing

In the electronics industry, this compound compounds, such as polyethylene glycol and bis-(3-sulfopropyl) disulfide, interact during copper electrodeposition, influencing the deposit morphology and performance in printed circuit boards (Volov et al., 2011).

Mechanism of Action

Target of Action

m-PEG5-sulfonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound acts as this linker, facilitating the interaction between the E3 ligase and the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

It’s known that the hydrophilic peg linker, which this compound is a part of, increases the water solubility of a compound in aqueous media . This could potentially enhance the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . By facilitating the formation of PROTACs, this compound enables the specific targeting and degradation of proteins within cells .

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. For instance, the hydrophilic PEG linker increases the water solubility of a compound in aqueous media . This suggests that the compound’s action, efficacy, and stability could be influenced by the hydration status of the environment.

Safety and Hazards

M-PEG5-sulfonic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

As m-PEG5-sulfonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs , it has potential applications in the development of targeted therapy drugs .

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O8S/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHMRCZZWNHUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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